ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate

Description

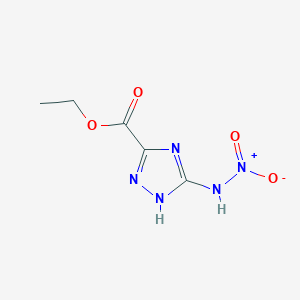

Ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a nitroamino (-NHNO₂) group at the 3-position and an ethoxycarbonyl (-COOEt) group at the 5-position. The ethoxycarbonyl moiety enhances solubility in organic solvents and serves as a versatile handle for further derivatization, making the compound a valuable intermediate in medicinal and materials chemistry .

Properties

Molecular Formula |

C5H7N5O4 |

|---|---|

Molecular Weight |

201.14 g/mol |

IUPAC Name |

ethyl 5-nitramido-1H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C5H7N5O4/c1-2-14-4(11)3-6-5(8-7-3)9-10(12)13/h2H2,1H3,(H2,6,7,8,9) |

InChI Key |

KSDZUECVPGJWAP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)N[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate typically involves the nitration of a triazole precursor. The reaction conditions often require a nitrating agent such as nitric acid or a nitrating mixture, and the process is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where safety and efficiency are paramount. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate typically involves the nitration of 3-amino-1H-1,2,4-triazole derivatives. The resulting compound is characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis. For instance, a study highlights the successful synthesis of similar triazole derivatives with notable yields and purity levels, indicating a reliable synthetic route for this compound .

Energetic Materials

Energetic Properties : this compound is primarily explored for its potential as an energetic material. Its high nitrogen content contributes to favorable detonation properties. Research indicates that compounds with similar structures exhibit excellent thermal stability and reduced mechanical sensitivity, making them suitable for applications in explosives and propellants .

Case Studies :

- Detonation Properties : Studies have shown that derivatives of triazole compounds can achieve high detonation velocities and pressures. For example, a related compound demonstrated a theoretical detonation velocity exceeding 8 km/s .

- Sensitivity Testing : Impact and friction sensitivity tests reveal that modifications in the molecular structure can lead to significant reductions in sensitivity while maintaining energetic performance .

Medicinal Chemistry

Anticancer Activity : The structural framework of this compound positions it as a candidate for anticancer drug development. Research on related triazole derivatives has shown promising results against various cancer cell lines. The presence of nitro groups enhances biological activity by potentially interacting with cellular targets .

Biological Evaluation : Compounds featuring the triazole ring have been evaluated for their antimicrobial and antiproliferative activities. For instance, studies indicate that certain triazole derivatives exhibit significant inhibition against tumor growth and can induce apoptosis in cancer cells .

Summary of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Energetic Materials | High nitrogen content leads to favorable detonation properties; reduced mechanical sensitivity | Detonation velocities exceeding 8 km/s; stability tests |

| Medicinal Chemistry | Potential anticancer activity; antimicrobial properties | Inhibition of tumor growth; apoptosis induction |

Mechanism of Action

The mechanism of action of ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also participate in hydrogen bonding and other interactions with biomolecules, influencing its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate, highlighting substituent effects on physical properties, synthesis, and applications:

Key Observations:

Substituent Effects on Melting Points :

- Methyl substituents (e.g., 3-methyl) yield higher melting points (169–172°C) compared to aromatic substituents like 2-nitrophenyl (167–169°C), likely due to reduced π-π stacking and increased molecular symmetry .

- Pyridinyl derivatives exhibit even higher melting points (177–179°C), attributed to hydrogen bonding between the triazole NH and pyridine nitrogen .

Synthetic Challenges: Cyclization of 2,4-dimethoxybenzohydrazide with thioamide failed to produce ethyl 3-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate, highlighting steric or electronic hindrance from bulky aryl groups .

Hydrogen Bonding and Reactivity: Methyl 1-acetyl-1H-[1,2,4]triazole-5-acetylamino-3-carboxylate exhibits strong intramolecular hydrogen bonds, stabilizing its structure . By analogy, the nitroamino group in the target compound may form similar interactions, influencing crystallization and solubility .

Applications :

Biological Activity

Ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a nitroamino group, which is known to enhance biological efficacy. The following sections will explore its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 5-carboxylate derivatives with nitro-containing reagents. The general synthetic pathway includes:

- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

- Introduction of Nitroamino Group : The nitroamino substituent is introduced via nitration reactions or through the use of nitroamines in the presence of suitable catalysts.

Biological Activity

This compound exhibits a range of biological activities:

- Anticancer Activity : Several studies have indicated that triazole derivatives possess significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines such as leukemia and breast cancer cells. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Triazoles are known for their ability to inhibit fungal growth and have been tested against various bacterial strains. The presence of the nitro group enhances this activity by disrupting microbial cell wall synthesis .

Case Studies

Several studies have documented the biological effects of triazole derivatives similar to this compound:

- Anticancer Studies : A study reported that derivatives with similar structures showed significant antiproliferative effects on human leukemia cells (K562 and CCRF-SB) with IC50 values indicating effective dose-response relationships . These results suggest potential applications in cancer therapeutics.

- Antimicrobial Research : Another investigation highlighted the effectiveness of triazole compounds against resistant bacterial strains. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as alternative treatments for bacterial infections .

Data Tables

Q & A

Basic: What are the established synthetic protocols for ethyl 3-(nitroamino)-1H-1,2,4-triazole-5-carboxylate, and how can reaction yields be optimized?

Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with nitrated precursors, followed by esterification. For example, analogous triazole carboxylates (e.g., ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate) are synthesized via hydrolysis using NaOH and subsequent acidification with HCl to achieve >85% yields . Optimization strategies include:

- Temperature control : Room-temperature reactions reduce side products.

- Stoichiometric ratios : A 3:1 molar ratio of NaOH to substrate ensures complete hydrolysis .

- Purification : Recrystallization from aqueous ethanol enhances purity (≥98% by GC) .

Advanced: How can computational modeling (e.g., quantum chemical calculations) guide the design of novel triazole derivatives with tailored reactivity?

Answer:

State-of-the-art methods like reaction path searches based on quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling targeted synthesis. For instance, ICReDD’s approach combines computational screening with experimental validation to identify optimal substituents for nitroamino-group stability . Key steps include:

- Energy profiling : To evaluate nitro group stability under varying pH.

- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the triazole ring .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H NMR : Identifies substituent environments (e.g., ethyl ester protons at δ 4.45 ppm, aromatic protons at δ 7.59–8.68 ppm) .

- LC-MS : Confirms molecular ion peaks (e.g., m/z 266 [M+H]+ for nitrophenyl analogs) .

- Elemental analysis : Validates purity (e.g., C: 50.00%, N: 21.20% for C11H12N4O4) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies of triazole derivatives?

Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological solutions include:

- Deuterated solvent standardization : Use DMSO-d6 or CDCl3 for consistent shifts .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .

- Control experiments : Compare synthetic intermediates to rule out byproducts .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent nitro group degradation .

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester moiety .

- Light protection : Amber vials prevent photolytic decomposition of the nitroamino group .

Advanced: How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

Answer:

- Substituent variation : Introduce electron-donating/withdrawing groups (e.g., methyl, fluoro) at the triazole 1-position to modulate bioactivity .

- In vitro assays : Test cytotoxicity (e.g., MTT assay) and antimicrobial activity (e.g., MIC against S. aureus) .

- Docking studies : Map nitroamino interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Basic: What analytical methods are suitable for assessing purity and degradation products of this compound?

Answer:

- HPLC-DAD : Quantifies purity (>98%) and detects nitro-reduction byproducts .

- TLC monitoring : Uses silica gel plates with UV254 to track reaction progress .

- Karl Fischer titration : Measures residual water content (<0.5%) to prevent hydrolysis .

Advanced: How can kinetic studies improve understanding of nitro group reactivity under acidic/basic conditions?

Answer:

- pH-dependent stability assays : Monitor degradation via UV-Vis at λmax ≈ 264 nm (characteristic of nitro groups) .

- Arrhenius plots : Determine activation energy for nitro reduction in buffered solutions (pH 1–14) .

- HPLC-MS/MS : Identifies degradation pathways (e.g., nitro → amine conversion) .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of nitroamino vapors .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers leverage combinatorial chemistry to develop triazole-based libraries for high-throughput screening?

Answer:

- Solid-phase synthesis : Use Wang resin to generate analogs with diverse substituents (e.g., aryl, alkyl) .

- Automated purification : Flash chromatography systems (e.g., Biotage®) streamline isolation .

- Bioactivity clustering : Apply machine learning to correlate structural features (e.g., logP, H-bond donors) with assay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.